

Bulevirtide: Application Notes and Protocols for In Vitro Cell Culture Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulevirtide (formerly known as Myrcludex B) is a first-in-class entry inhibitor for the treatment of chronic Hepatitis D virus (HDV) infection.[1][2] It is a synthetic lipopeptide composed of 47 amino acids, derived from the pre-S1 domain of the Hepatitis B virus (HBV) large surface protein.[1][3] HDV is a satellite virus that requires the HBV surface antigen (HBsAg) for its transmission, and both viruses utilize the same cellular receptor to enter hepatocytes.[2][4] **Bulevirtide**'s development marks a significant advancement in treating chronic hepatitis D, the most severe form of viral hepatitis.[5][6] These application notes provide detailed protocols for utilizing **Bulevirtide** in in vitro cell culture systems to study its antiviral activity and mechanism of action.

Mechanism of Action

Bulevirtide's mechanism of action is the specific and competitive inhibition of HBV and HDV entry into hepatocytes.[1][7] The virus gains entry by binding via its pre-S1 domain to the sodium taurocholate co-transporting polypeptide (NTCP, also known as SLC10A1), a bile acid transporter predominantly expressed on the basolateral membrane of hepatocytes.[2][8][9]

By mimicking the viral pre-S1 domain, **Bulevirtide** binds with high affinity to NTCP, effectively blocking the receptor and preventing the attachment and subsequent entry of HBV and HDV virions.[3][10][11] Recent cryo-electron microscopy studies have revealed the structural basis

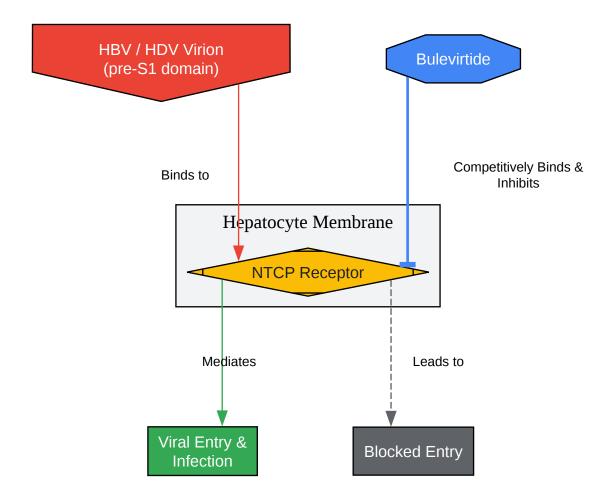




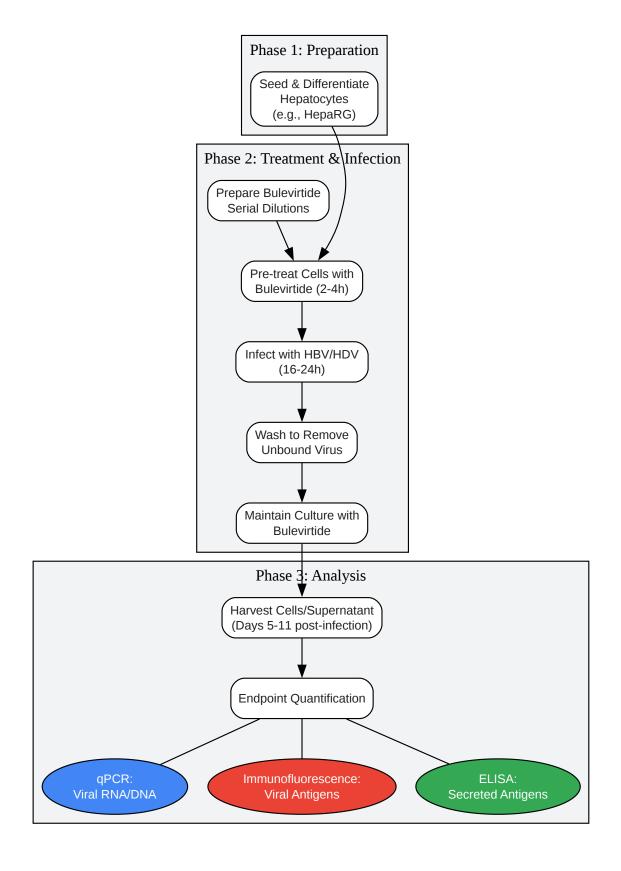


of this interaction, showing that **Bulevirtide** lodges a "plug" domain into the bile salt transport tunnel of NTCP and uses a "string" domain to cover the receptor's extracellular surface.[5][11] [12][13] This dual interaction not only blocks viral entry but also inhibits the physiological function of NTCP as a bile salt transporter, albeit at higher concentrations than required for antiviral activity.[8][12]









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